![molecular formula C14H15NO3S2 B5661180 5'-[(2,2-dimethylpropanoyl)amino]-2,3'-bithiophene-4'-carboxylic acid](/img/structure/B5661180.png)
5'-[(2,2-dimethylpropanoyl)amino]-2,3'-bithiophene-4'-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 5'-[(2,2-dimethylpropanoyl)amino]-2,3'-bithiophene-4'-carboxylic acid involves several steps, including the protection and deprotection of carboxylic acids. A relevant example includes the use of 2,5-dimethylphenacyl as a photoreleasable protecting group for carboxylic acids, demonstrating efficient intramolecular hydrogen abstraction without the necessity of a photosensitizer for the formation of the corresponding carboxylic acids in almost quantitative yields (Klan, Zabadal, & Heger, 2000).
Molecular Structure Analysis
The solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates have been elucidated through single-crystal X-ray structural analysis. These studies reveal how the thiophene rings adopt nearly coplanar arrangements or, in some cases, nearly perpendicular orientations, depending on the substituents at the carboxylic acid positions. This information is critical for understanding the conformational preferences and electronic properties of bithiophene derivatives (Pomerantz, Amarasekara, & Rasika Dias, 2002).
Chemical Reactions and Properties
The chemical reactivity of carboxylic acid derivatives, including those structurally similar to 5'-[(2,2-dimethylpropanoyl)amino]-2,3'-bithiophene-4'-carboxylic acid, often involves the formation and rearrangement of carbonyl groups. For example, the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate showcases a series of reactions, including N-alkylation, carbamoylation, and intramolecular cyclization, that highlight the versatility of carboxylic acid derivatives in organic synthesis (Vaid et al., 2014).
Physical Properties Analysis
The physical properties of bithiophene derivatives, including their optical and electronic characteristics, can be significantly influenced by their molecular structure. Studies on dimethyl 2,2'-bithiophenedicarboxylates have contributed to understanding the relationship between molecular conformation and optical properties, which is crucial for designing materials with specific light-absorbing or emitting properties.
Chemical Properties Analysis
The chemical properties of 5'-[(2,2-dimethylpropanoyl)amino]-2,3'-bithiophene-4'-carboxylic acid derivatives, including their reactivity towards various reagents and conditions, are essential for their application in synthetic chemistry and material science. For instance, the photoreleasable protection of carboxylic acids allows for controlled reactions in the presence of light, demonstrating the utility of these compounds in photochemical synthesis and applications (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
properties
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-4-thiophen-2-ylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-14(2,3)13(18)15-11-10(12(16)17)8(7-20-11)9-5-4-6-19-9/h4-7H,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBLERVDVYDGCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=CS1)C2=CC=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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